molecular formula C19H14N4O2S B2924775 N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539808-12-3

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Número de catálogo: B2924775
Número CAS: 539808-12-3
Peso molecular: 362.41
Clave InChI: DLKJROXKOAXARW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety linked to a naphthalen-1-yl ring. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as enzymes and receptors. The compound’s design leverages the electron-deficient 1,3,4-oxadiazole ring for stability and the pyridine/naphthalene groups for enhanced π-π stacking and hydrophobic interactions .

Propiedades

IUPAC Name

N-naphthalen-1-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(21-16-7-3-5-13-4-1-2-6-15(13)16)12-26-19-23-22-18(25-19)14-8-10-20-11-9-14/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJROXKOAXARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a naphthalene moiety linked to a 1,3,4-oxadiazole ring through a sulfanyl group. The presence of both the naphthalene and oxadiazole rings contributes to its diverse biological activities. The molecular structure can be represented as follows:

\text{N naphthalen 1 yl 2 5 pyridin 4 yl 1 3 4 oxadiazol 2 yl sulfanyl}acetamide}

Anticancer Properties

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit cancer cell proliferation across various types of cancer:

Cancer Type Cell Line Activity
Breast CancerMDA-MB-468High activity
MelanomaSK-MEL-28Moderate activity
Lung CancerA549Significant inhibition
Colon CancerHCT116Notable effects

In one study, a derivative similar to N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide showed promising results against breast cancer cell lines with a growth inhibition percentage exceeding 40% at high concentrations .

Antimicrobial Activity

The compound's oxadiazole component is associated with various antimicrobial properties. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal activities. For example:

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansSignificant

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymatic pathways.

The biological activity of N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may involve multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Antioxidant Activity : The oxadiazole moiety contributes to free radical scavenging properties, providing neuroprotective effects .
  • Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through various pathways including caspase activation .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against a panel of cancer cell lines. One notable compound exhibited IC50 values lower than 10 µM against breast cancer cells .
  • Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Some compounds showed better activity than traditional antibiotics .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound Naphthalen-1-yl, pyridin-4-yl C₁₉H₁₄N₄O₂S 362.4 (calc.) Inferred: Potential kinase inhibition (EGFR)
Compound 132 () Indolylmethylene hydrazide, pyridin-4-yl C₁₈H₁₄N₆O₂S 378.4 IC₅₀ = 0.010 μM (EGFR inhibition, anticancer)
N-(4-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide () 4-Acetylphenyl, pyridin-4-yl, propanamide C₁₈H₁₆N₄O₃S 368.41 Inferred: Structural analogue; bioavailability studies pending
2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide () p-Tolyl, pyridin-4-yl C₁₈H₁₆N₄O₂S 368.41 Industrial applications (pesticides, pharma intermediates)
8g () 4-Methylphenyl, indolylmethyl-oxadiazole C₂₁H₂₀N₄O₂S 378 LOX inhibition (anti-inflammatory)

Key Structural Differences and Implications

  • Naphthalene vs.
  • Pyridin-4-yl vs. Indolyl/Thiophenyl : The pyridine ring’s basic nitrogen facilitates hydrogen bonding with biological targets (e.g., EGFR’s ATP-binding pocket), whereas indole or thiophene substituents may prioritize interactions with hydrophobic enzyme pockets .
  • Sulfanyl Linker : The –S–CH₂– group in all analogues contributes to conformational flexibility, enabling optimal positioning of substituents for target engagement .

Spectroscopic Characterization

  • IR Spectroscopy : Expected peaks include C=O (1670–1680 cm⁻¹), C=N (1600 cm⁻¹), and S–CH₂ (1250–1270 cm⁻¹), consistent with analogues in and .
  • ¹H-NMR : Distinct signals for naphthalene protons (δ 7.2–8.5 ppm, multiplet), pyridine protons (δ 8.3–8.6 ppm, doublet), and –S–CH₂– (δ 4.5 ppm, singlet) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.